molecular formula C27H23N5O2S B11242791 N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide

N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide

Cat. No.: B11242791
M. Wt: 481.6 g/mol
InChI Key: JHJNNCNDLSWNID-UHFFFAOYSA-N
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Description

N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of aromatic sulfonamides This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the phenylamino group. The final step involves the sulfonation of the naphthalene ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Techniques such as continuous flow reactors and advanced purification methods are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide exerts its effects involves binding to specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C27H23N5O2S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C27H23N5O2S/c1-19-17-26(29-22-9-3-2-4-10-22)31-27(28-19)30-23-12-14-24(15-13-23)32-35(33,34)25-16-11-20-7-5-6-8-21(20)18-25/h2-18,32H,1H3,(H2,28,29,30,31)

InChI Key

JHJNNCNDLSWNID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5

Origin of Product

United States

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